Nitrofurantoin

Catalog No.
S537288
CAS No.
67-20-9
M.F
C8H6N4O5
M. Wt
238.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrofurantoin

CAS Number

67-20-9

Product Name

Nitrofurantoin

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

Molecular Formula

C8H6N4O5

Molecular Weight

238.16 g/mol

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+

InChI Key

NXFQHRVNIOXGAQ-YCRREMRBSA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

less than 0.1 mg/mL at 66° F (NTP, 1992)
79.5 mg/L (at 24 °C)
Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500.
Very slightly soluble in alcohol and practically insoluble in ether and water.
In water, 79 mg/l at 24 °C.
>35.7 [ug/mL]

Synonyms

Furadantin, Furadantine, Furadoine, Furadonine, Furantoin, Macrodantin, Nitrofurantoin, Nitrofurantoin Sodium Salt, Nitrofurantoin, Monohydrate

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

Description

The exact mass of the compound Nitrofurantoin is 238.0338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 66° f (ntp, 1992)79.5 mg/l (at 24 °c)soly (mg/100 ml): water (ph 7) 19.0; 95% ethanol 51.0; acetone 510; dmf 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500.very slightly soluble in alcohol and practically insoluble in ether and water.in water, 79 mg/l at 24 °c.>35.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of imidazolidine-2,4-dione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nitrofurantoin, a well-established antibiotic, holds a unique position in scientific research due to its continued effectiveness against a growing concern: antibiotic resistance. UTIs are a common bacterial infection, and nitrofurantoin remains a first-line treatment for uncomplicated UTIs []. Here's a breakdown of its research applications:

  • Combating Antibiotic Resistance

    Unlike many antibiotics, nitrofurantoin displays a remarkably low resistance rate among common UTI-causing bacteria like E. coli []. Research suggests this is because nitrofurantoin has a different mechanism of action compared to other antibiotics. It disrupts various bacterial processes, making it harder for bacteria to develop resistance [].

  • Treatment for Specific Patient Populations

    Nitrofurantoin's safety profile makes it suitable for specific patient groups. Research shows its efficacy in treating UTIs during pregnancy due to its minimal fetal side effects []. Additionally, nitrofurantoin is often preferred for preventing UTIs in patients with indwelling catheters, a common occurrence in hospital settings [].

  • Exploring New Applications

    Research is ongoing to explore nitrofurantoin's potential beyond UTIs. Studies suggest its effectiveness against certain antibiotic-resistant bacteria like vancomycin-resistant Enterococcus (VRE) []. This opens doors for its application in treating hospital-acquired infections caused by these multidrug-resistant organisms.

It's important to note

While nitrofurantoin offers significant advantages, research also highlights limitations. Reduced kidney function can affect its effectiveness, and it may not be suitable for all UTI cases [].

Nitrofurantoin is a synthetic antibacterial medication belonging to the nitrofuran class []. It was developed in the 1950s and remains a widely used antibiotic for the treatment of uncomplicated lower urinary tract infections (UTIs) caused by susceptible bacteria []. Nitrofurantoin's significance lies in its targeted effectiveness against UTIs while having minimal impact on gut flora, unlike many broad-spectrum antibiotics [].


Molecular Structure Analysis

Nitrofurantoin possesses a unique five-membered heterocyclic ring structure with a nitro group attached. This structure plays a crucial role in its antibacterial activity. The key features include:

  • The furan ring: This aromatic ring system contributes to the hydrophobicity of the molecule, allowing it to penetrate the bacterial cell wall.
  • The nitro group (-NO2): This electron-withdrawing group enhances the molecule's reactivity and potential for interactions with bacterial enzymes.

Chemical Reactions Analysis

Synthesis

Nitrofurantoin's mechanism of action against bacteria is not fully understood, but several proposed mechanisms exist:

  • Inhibition of protein synthesis: Nitrofurantoin might interfere with bacterial ribosomal function, hindering protein synthesis essential for bacterial growth and survival [].
  • DNA damage: The nitro group's potential for redox reactions might lead to the generation of reactive oxygen species that damage bacterial DNA [].

Physical and Chemical Properties

  • Appearance: Yellow crystalline powder.
  • Melting point: 189-193 °C.
  • Solubility: Slightly soluble in water, more soluble in polar organic solvents.
  • Stability: Stable under acidic conditions, decomposes in sunlight and alkaline environments.

Nitrofurantoin is generally well-tolerated, but some side effects can occur, including:

  • Gastrointestinal upset (nausea, vomiting, diarrhea) [].
  • Pulmonary fibrosis (a rare but severe lung condition) []. This risk is particularly concerning with long-term use.

Important Safety Information:

  • Nitrofurantoin should not be used for patients with known hypersensitivity or G6PD deficiency [].
  • It is contraindicated in patients with impaired kidney function [].
  • Pregnant and breastfeeding women should consult their doctor before using nitrofurantoin [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992)

Color/Form

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID
LEMON-YELLOW CRYSTALS OR FINE POWDER
Yellow powde

XLogP3

-0.5

Exact Mass

238.0338

LogP

-0.47
log Kow= -0.47

Odor

ODORLESS
Slight

Appearance

Solid powder

Melting Point

514 °F (decomposes) (NTP, 1992)
223-228
263 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

927AH8112L

Related CAS

17140-81-7 (mono-hydrate)
54-87-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (58.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (59.34%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (10.99%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nitrofurantoin is indicated to treat acute uncomplicated urinary tract infections.[L6856,L6859,L6862]
FDA Label

Livertox Summary

Nitrofurantoin is an oral antibiotic widely used either short term to treat acute urinary tract infections or long term as chronic prophylaxis against recurrent infections. Nitrofurantoin is one of the most common causes of drug induced liver disease and can cause either an acute or a chronic hepatitis-like syndrome that can be severe and lead to liver failure or cirrhosis.

Drug Classes

Antiinfective Agents, Urinary (Nitrofuran Derivative)

Therapeutic Uses

Anti-Infective Agents, Urinary /SRP: Antibacterial/
NITROFURANTOIN IS BACTERIOSTATIC AT CONCN OF 5-10 UG/ML & BACTERICIDAL AT 100 UG/ML, BUT IT IS NOT KNOWN WHETHER BACTERICIDAL ACTION OCCURS IN VIVO. ANTIBACTERIAL ACTIVITY IS HIGHER IN ACIDIC URINE. ...SUPERSATURATED SOLN OF NITROFURANTOIN DO NOT CAUSE CRYSTALLURIA.
NITROFURANTOIN IS ACTIVE AGAINST MANY STRAINS OF COMMON URINARY TRACT PATHOGENS E COLI, PROTEUS SPECIES, PSEUDOMONAS...ENTEROBACTER, AND STAPHYLOCOCCI, AS WELL AS ENTEROCOCCI, STREPTOCOCCI, CLOSTRIDIA, & BACILLUS SUBTILIS.
...APPROVED ONLY FOR TREATMENT OF URINARY TRACT INFECTIONS CAUSED BY MICROORGANISMS THAT ARE KNOWN TO BE SENSITIVE TO DRUG. ... IT HAS BEEN USED EFFECTIVELY TO PREVENT RECURRENT INFECTIONS & FOR PREVENTION OF BACTERIURIA AFTER PROSTATECTOMY.
MEDICATION (VET): ORALLY OR IV, AS A SPECIFIC IN CERTAIN URINARY INFECTIONS WHERE IT MAY BE...BACTERIOSTATIC OR BACTERIOCIDAL DEPENDING ON CONCN. ... SODIUM FORM IS USED IM. ... IT HAS BEEN RECOMMENDED FOR & HAS SHOWN VARIABLE RESULTS IN TRACHEOBRONCHITIS (KENNEL COUGH) OF DOGS & TRACHEOPHARYNGITIS (RACE TRACK COUGH) OF HORSES.
Nitrofurantoin is indicated in the treatment of urinary tract infections caused by susceptible strains of Escherichia coli, enterococci, Staphylococcus aureus, Staphylococcus saprophyticus, Klebsiella species, Enterobacter species, and Proteus species. /Included in US product labeling/
Nitrofurantoin is used in the prophylaxis of urinary tract infections. /NOT included in US product labeling/
VET: Antibacterial

Pharmacology

Nitrofurantoin interferes with vital processes in bacteria, which leads to their death.[A179824] Nitrofurantoin rapidly reaches therapeutic concentrations in the urine and is also cleared rapidly.[A179830]
Nitrofurantoin is a synthetic derivative of imidazolidinedione, Nitrofurantoin inhibits bacterial DNA, RNA, and cell wall protein synthesis. Activated by bacterial flavoproteins to intermediates that inactivate bacterial ribosomal proteins, Nitrofurantoin is used prophylactically as a urinary anti-infective agent against most gram-positive and gram-negative organisms and for long-term suppression of infections. (NCI04)

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XE - Nitrofuran derivatives
J01XE01 - Nitrofurantoin

Mechanism of Action

Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein.[A179824]
MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED.
THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

67-20-9
54-87-5

Associated Chemicals

Nitrofurantoin Hydrate;17140-81-7
Nitrofurantoin Sodium;54-87-5

Wikipedia

Nitrofurantoin

Drug Warnings

A COURSE OF THERAPY SHOULD NOT EXCEED 14 DAYS, & REPEATED COURSES SHOULD BE SEPARATED BY REST PERIODS. ... PREGNANT WOMEN AT TERM, INDIVIDUALS WITH IMPAIRED RENAL FUNCTION (CREATININE CLEARANCE LESS THAN 40 ML/MIN), & CHILDREN BELOW 1 MONTH OF AGE SHOULD NOT RECEIVE NITROFURANTOIN.
Maternal Medication Usually Compatible with Breast-Feeding: Nitrofurantoin: Hemolysis in infant with glucose-6-phosphate dehydrogenase (G-6-PD) deficiency. /from Table 6/
...MOST SPECIES OF PROTEUS & PSEUDOMONAS & MANY OF ENTEROBACTER & KLEBSIELLA ARE RESISTANT. ANTIBACTERIAL CONCN ARE NOT ACHIEVED IN PLASMA FOLLOWING INGESTION OF RECOMMENDED DOSES, BECAUSE DRUG IS RAPIDLY ELIMINATED. ...IN PT WITH IMPAIRED GLOMERULAR FUNCTION EFFICACY OF DRUG MAY BE DECR & SYSTEMIC TOXICITY INCR.
INJECTION OF NITROFURANTOIN SODIUM IS INDICATED ONLY FOR USE IN ACUTELY ILL PT WHO CANNOT TOLERATE ORAL NITROFURANTOIN. /SODIUM NITROFURANTOIN/
For more Drug Warnings (Complete) data for NITROFURANTOIN (31 total), please visit the HSDB record page.

Biological Half Life

PLASMA HALF-LIFE IS 0.3 TO 1 HR...
NITROFURANTOIN HALF-LIFE WAS 0.41 HOURS IN ADULTS AND 0.95 HOURS IN 2-WEEK-OLD RATS.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]-: ACTIVE

Analytic Laboratory Methods

NITROFURANTOIN WAS DETERMINED IN BULK, CAPSULES, TABLETS, AND SUSPENSIONS BY A COLORIMETRIC METHOD BASED ON THE REACTION OF NITROFURANTOIN WITH ORCINOL IN AN ALKALINE MEDIUM AND THE MEASUREMENT OF ABSORBANCE OF THE RESULTING ORANGE COLOR AT 435 NM.

Clinical Laboratory Methods

THE HPLC PROCEDURE DESCRIBED FOR DETECTION OF NITROFURANTOIN IN PLASMA, URINE & BIOLOGICAL FLUIDS REQUIRES 0.2 ML OF SAMPLE, SHOWS LINEAR RELATIONSHIP IN RANGE OF 0.02 TO 200 MG/L & CAN BE PERFORMED IN 9 MIN.
AN HPLC CHROMATOGRAPHY METHOD FOR DETECTION OF NITROFURANTOIN & OTHER NITROFURAN DERIV IN BLOOD & URINE IS DESCRIBED. DETECTION LIMIT WAS 0.02 MUG/ML.
NITROFURANTOIN WAS DETERMINED IN BLOOD SERUM BY DIFFERENTIAL PULSE POLAROGRAPHY OR HPLC. THE DETECTION LIMIT WITH 5 ML SERUM WAS 0.2 MUG/ML WITH THE HPLC METHOD AND 0.4 MUG/ML WITH POLAROGRAPHY.

Interactions

CONCURRENT ADMIN OF PROBENECID, PARTICULARLY IN HIGH DOSES, DECR RENAL CLEARANCE OF NITROFURANTOIN & INCR SERUM LEVEL... INTERACTION MAY LEAD TO NITROFURANTOIN-INDUCED TOXICITY (EG, POLYNEUROPATHIES) OR DECR NITROFURANTOIN EFFICACY AS URINARY TRACT ANTI-INFECTIVE AGENT.
IN VITAMIN E-DEFICIENT CHICKS, ADMINISTRATION OF SELENIUM HAD A PROTECTIVE EFFECT AGAINST NITROFURANTOIN TOXICITY.
ACETYLSALICYLIC ACID REDUCED THE SOLUBILITY OF NITROFURANTOIN IN ARTIFICIAL INTESTINAL JUICE. SPECTROPHOTOMETRY INDICATED FORMATION OF A COMPLEX BETWEEN THE TWO IN SOLUTION. IN MODEL ABSORPTION STUDIES IN VITRO, ACETYLSALICYLIC ACID DID NOT AFFECT THE DIFFUSION RATE CONSTANT OF NITROFURANTOIN IN SOLUTION ACROSS AN ARTIFICIAL LIPID MEMBRANE. COADMINISTRATION STUDIES IN ADULT HUMANS SHOWED THAT ACETYLSALICYLIC ACID REDUCED THE TOTAL URINARY EXCRETION OF NITROFURANTOIN.
Concurrent use of /hemolytics/ with nitrofurantoin may increase the potential for toxic side effects.
For more Interactions (Complete) data for NITROFURANTOIN (10 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO HEAT
DISCOLORED BY ALKALI & BY EXPOSURE TO LIGHT, & IS DECOMP UPON CONTACT WITH METALS OTHER THAN STAINLESS STEEL OR ALUMINUM

Dates

Modify: 2023-08-15
1: Giske CG. Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin. Clin Microbiol Infect. 2015 Oct;21(10):899-905. doi: 10.1016/j.cmi.2015.05.022. Epub 2015 May 28. Review. PubMed PMID: 26027916.
2: Huttner A, Verhaegh EM, Harbarth S, Muller AE, Theuretzbacher U, Mouton JW. Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. J Antimicrob Chemother. 2015 Sep;70(9):2456-64. doi: 10.1093/jac/dkv147. Epub 2015 Jun 11. Review. PubMed PMID: 26066581.
3: Kabbara WK, Kordahi MC. Nitrofurantoin-induced pulmonary toxicity: A case report and review of the literature. J Infect Public Health. 2015 Jul-Aug;8(4):309-13. doi: 10.1016/j.jiph.2015.01.007. Epub 2015 Mar 5. Review. PubMed PMID: 25747822.
4: Goldberg O, Moretti M, Levy A, Koren G. Exposure to nitrofurantoin during early pregnancy and congenital malformations: a systematic review and meta-analysis. J Obstet Gynaecol Can. 2015 Feb;37(2):150-6. Review. PubMed PMID: 25767948.
5: Štuhec M. Auditory hallucinations associated with nitrofurantoin use: case report and review of the literature. Wien Klin Wochenschr. 2014 Sep;126(17-18):549-52. doi: 10.1007/s00508-014-0577-6. Epub 2014 Aug 15. Review. PubMed PMID: 25123143.
6: Stock I. [Nitrofurantoin--clinical relevance in uncomplicated urinary tract infections]. Med Monatsschr Pharm. 2014 Jul;37(7):242-8. Review. German. PubMed PMID: 25065160.
7: Munoz-Davila MJ. Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections. Antibiotics (Basel). 2014 Feb 10;3(1):39-48. doi: 10.3390/antibiotics3010039. Review. PubMed PMID: 27025732; PubMed Central PMCID: PMC4790343.
8: Sakaan SA, Twilla JD, Usery JB, Winton JC, Self TH. Nitrofurantoin-induced hepatotoxicity: a rare yet serious complication. South Med J. 2014 Feb;107(2):107-13. doi: 10.1097/SMJ.0000000000000059. Review. PubMed PMID: 24926677.
9: Oplinger M, Andrews CO. Nitrofurantoin contraindication in patients with a creatinine clearance below 60 mL/min: looking for the evidence. Ann Pharmacother. 2013 Jan;47(1):106-11. doi: 10.1345/aph.1R352. Epub 2013 Jan 22. Review. PubMed PMID: 23341159.
10: Sud B, Salvaggio M, Greenfield R, Bronze MS. Part XI. Trimethoprim-sulfamethoxazole, nitrofurantoin, chloramphenicol, metronidazole and tinidazole, rifaximin, and nitazoxanide. J Okla State Med Assoc. 2007 Jul;100(7):267-72. Review. Erratum in: J Okla State Med Assoc. 2007 Oct;100(10):405. Greenfield, Ronald A [corrected to Greenfield, Ronald]. PubMed PMID: 17896614.
11: Cunha BA. New uses for older antibiotics: nitrofurantoin, amikacin, colistin, polymyxin B, doxycycline, and minocycline revisited. Med Clin North Am. 2006 Nov;90(6):1089-107. Review. PubMed PMID: 17116438.
12: Karpman E, Kurzrock EA. Adverse reactions of nitrofurantoin, trimethoprim and sulfamethoxazole in children. J Urol. 2004 Aug;172(2):448-53. Review. PubMed PMID: 15247700.
13: Karmon Y, Edoute Y. [Hepatic injury associated with use of nitrofurantoin]. Harefuah. 1999 Mar 1;136(5):406-8. Review. Hebrew. PubMed PMID: 10914251.
14: Paiva LA, Wright PJ, Koff RS. Long-term hepatic memory for hypersensitivity to nitrofurantoin. Am J Gastroenterol. 1992 Jul;87(7):891-3. Review. PubMed PMID: 1615946.
15: Gait JE. Hemolytic reactions to nitrofurantoin in patients with glucose-6-phosphate dehydrogenase deficiency: theory and practice. DICP. 1990 Dec;24(12):1210-3. Review. PubMed PMID: 2089833.
16: Coraggio MJ, Gross TP, Roscelli JD. Nitrofurantoin toxicity in children. Pediatr Infect Dis J. 1989 Mar;8(3):163-6. Review. PubMed PMID: 2652087.
17: Hof H. [Antimicrobial therapy with nitroheterocyclic compounds, for example, metronidazole and nitrofurantoin]. Immun Infekt. 1988 Dec;16(6):220-5. Review. German. PubMed PMID: 3061931.
18: D'Arcy PF. Nitrofurantoin. Drug Intell Clin Pharm. 1985 Jul-Aug;19(7-8):540-7. Review. PubMed PMID: 3896715.
19: Hainer BL, White AA. Nitrofurantoin pulmonary toxicity. J Fam Pract. 1981 Nov;13(6):817-23. Review. PubMed PMID: 7031172.
20: Conklin JD. The pharmacokinetics of nitrofurantoin and its related bioavailability. Antibiot Chemother (1971). 1978;25:233-52. Review. PubMed PMID: 352255.

Explore Compound Types